Tyrphostin B48
Overview
Description
Tyrphostin B48 is a synthetic compound belonging to the class of tyrosine kinase inhibitors. It is known for its ability to inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins on tyrosine residues. This inhibition is significant in the regulation of various cellular processes, including cell growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin B48 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin B48 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tyrphostin B48 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of tyrosine kinase inhibition and to develop new inhibitors with improved properties.
Biology: Employed in cell biology research to investigate the role of tyrosine kinases in cellular signaling pathways and disease processes.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases involving aberrant tyrosine kinase activity, such as cancer and inflammatory disorders.
Industry: Utilized in the development of diagnostic assays and as a reference compound in quality control processes
Mechanism of Action
Tyrphostin B48 exerts its effects by binding to the active site of tyrosine kinases, thereby preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation, survival, and differentiation. The molecular targets of this compound include various receptor and non-receptor tyrosine kinases, such as the epidermal growth factor receptor and the platelet-derived growth factor receptor .
Comparison with Similar Compounds
Similar Compounds
Herbimycin A: Another tyrosine kinase inhibitor with a different mechanism of action.
Genistein: A naturally occurring isoflavone that also inhibits tyrosine kinases.
Tyrphostin AG538: A structurally related compound with similar inhibitory properties
Uniqueness
Tyrphostin B48 is unique in its specific inhibitory profile and its ability to selectively inhibit certain tyrosine kinases without affecting others. This selectivity makes it a valuable tool for dissecting the roles of specific kinases in cellular processes and for developing targeted therapies with minimal off-target effects .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c17-10-12(8-11-6-7-14(19)15(20)9-11)16(21)18-13-4-2-1-3-5-13/h1-9,19-20H,(H,18,21)/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOVJYOELRGMV-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018515 | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-35-3, 139087-53-9 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG 494 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139087539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrphostin B48 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16774 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201018515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 494 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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